5-[(2-chlorophenoxy)methyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole
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Overview
Description
5-[(2-chlorophenoxy)methyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole is a chemical compound with the molecular formula C15H10ClN3O4. This compound belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2-chlorophenoxy)methyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole typically involves the following steps:
Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate precursors, such as hydrazides and carboxylic acids, under acidic or basic conditions.
Introduction of the chlorophenoxy group: This step involves the reaction of the oxadiazole intermediate with 2-chlorophenol in the presence of a suitable base, such as potassium carbonate, to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
5-[(2-chlorophenoxy)methyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorophenoxy group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The phenyl ring can undergo oxidation reactions to form quinones or other oxidized products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar aprotic solvents like dimethyl sulfoxide.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like tin(II) chloride in hydrochloric acid.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products
Amino Derivatives: From the reduction of the nitro group.
Substituted Phenoxy Derivatives: From nucleophilic substitution reactions.
Oxidized Phenyl Derivatives: From oxidation reactions.
Scientific Research Applications
5-[(2-chlorophenoxy)methyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it suitable for use in the development of advanced materials, such as polymers and coatings.
Biological Studies: It can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 5-[(2-chlorophenoxy)methyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved would depend on the specific application and target being studied .
Comparison with Similar Compounds
Similar Compounds
5-[(2-chlorophenoxy)methyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole: Similar structure but with the nitro group in a different position.
5-[(2-bromophenoxy)methyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole: Similar structure but with a bromine atom instead of chlorine.
5-[(2-chlorophenoxy)methyl]-3-(3-aminophenyl)-1,2,4-oxadiazole: Similar structure but with an amino group instead of a nitro group.
Uniqueness
This uniqueness can be leveraged in various scientific and industrial applications .
Properties
IUPAC Name |
5-[(2-chlorophenoxy)methyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClN3O4/c16-12-6-1-2-7-13(12)22-9-14-17-15(18-23-14)10-4-3-5-11(8-10)19(20)21/h1-8H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKDPXHHLWRWOKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC2=NC(=NO2)C3=CC(=CC=C3)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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